molecular formula C15H13NO2 B2888146 N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide CAS No. 2305331-82-0

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide

Cat. No.: B2888146
CAS No.: 2305331-82-0
M. Wt: 239.274
InChI Key: UHAXNFKXQMWOIY-UHFFFAOYSA-N
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Description

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide is an organic compound characterized by the presence of a naphthalene ring, an amide group, and an alkenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the amide and alkenyl functionalities. One common method involves the reaction of naphthalene-1-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with propargylamine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The alkenyl chain can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, alcohols, and substituted naphthalene compounds.

Scientific Research Applications

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices[][2].

Mechanism of Action

The mechanism of action of N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-2-oxoethyl)prop-2-enamide: Similar structure but with an amino group instead of a naphthalene ring.

    N-(2-naphthalen-1-yl-2-oxoethyl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

Uniqueness

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide is unique due to the presence of both a naphthalene ring and an alkenyl chain, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-15(18)16-10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAXNFKXQMWOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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